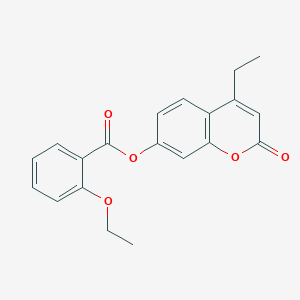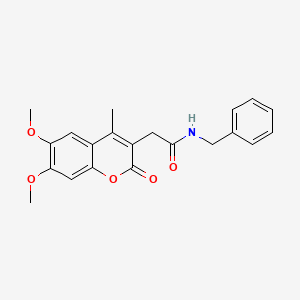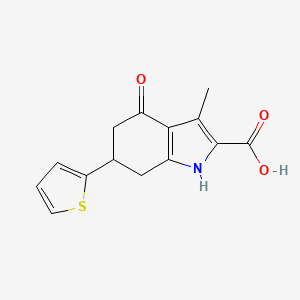
2-chloro-N-(3,4-dichlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
2-chloro-N-(3,4-dichlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is an organic molecule that belongs to the class of benzamides and has a molecular formula of C22H22Cl3N2O3.
Mechanism of Action
The exact mechanism of action of 2-chloro-N-(3,4-dichlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it is believed that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of the target cells. It is also believed to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-(3,4-dichlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide have been studied extensively. It has been found to have a significant impact on the metabolism and energy production of the target cells. It also affects the DNA synthesis and repair mechanisms of the cells, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-chloro-N-(3,4-dichlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide in lab experiments is its high potency and specificity towards the target cells. It is also relatively easy to synthesize and can be obtained in high purity and yield. However, one of the major limitations is its potential toxicity towards normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 2-chloro-N-(3,4-dichlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. One of the major areas of research is in the development of novel antimicrobial and anticancer drugs based on this compound. It can also be used in the development of new diagnostic tools for the detection of bacterial and fungal infections. Further studies are also needed to explore its potential applications in other fields such as agriculture and environmental science.
Scientific Research Applications
2-chloro-N-(3,4-dichlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been found to have potential applications in various fields of scientific research. One of the major areas of application is in the field of medicinal chemistry. This compound has been found to exhibit significant antimicrobial activity against various strains of bacteria and fungi. It has also been found to have potential anticancer properties and can be used in the development of novel cancer drugs.
properties
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl3N2O3/c23-17-8-4-3-7-16(17)20(28)26(12-13-9-10-18(24)19(25)11-13)27-21(29)14-5-1-2-6-15(14)22(27)30/h3-4,7-11,14-15H,1-2,5-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSTBMEWMKVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4233222.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4233226.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4233234.png)

![1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4233247.png)
![1-[4-(4-butoxy-3-ethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4233250.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4233256.png)
![N-(2-methoxybenzyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4233261.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4233283.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4233294.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B4233302.png)
